Cas no 792913-76-9 (N-3-(2-chloroacetyl)phenylacetamide)

N-3-(2-chloroacetyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-3-(2-chloroacetyl)phenylacetamide
-
- MDL: MFCD19304160
N-3-(2-chloroacetyl)phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967117-0.5g |
N-[3-(2-chloroacetyl)phenyl]acetamide |
792913-76-9 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1967117-5.0g |
N-[3-(2-chloroacetyl)phenyl]acetamide |
792913-76-9 | 5g |
$3977.0 | 2023-06-01 | ||
eNovation Chemicals LLC | D258485-250mg |
N-[3-(2-CHLOROACETYL)PHENYL]ACETAMIDE |
792913-76-9 | 95% | 250mg |
$395 | 2025-02-20 | |
Enamine | EN300-1967117-10.0g |
N-[3-(2-chloroacetyl)phenyl]acetamide |
792913-76-9 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1967117-2.5g |
N-[3-(2-chloroacetyl)phenyl]acetamide |
792913-76-9 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1967117-10g |
N-[3-(2-chloroacetyl)phenyl]acetamide |
792913-76-9 | 10g |
$5897.0 | 2023-09-16 | ||
eNovation Chemicals LLC | D258485-250mg |
N-[3-(2-CHLOROACETYL)PHENYL]ACETAMIDE |
792913-76-9 | 95% | 250mg |
$395 | 2025-02-26 | |
eNovation Chemicals LLC | D258485-250mg |
N-[3-(2-CHLOROACETYL)PHENYL]ACETAMIDE |
792913-76-9 | 95% | 250mg |
$395 | 2024-08-03 | |
Enamine | EN300-1967117-1.0g |
N-[3-(2-chloroacetyl)phenyl]acetamide |
792913-76-9 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1967117-0.25g |
N-[3-(2-chloroacetyl)phenyl]acetamide |
792913-76-9 | 0.25g |
$1262.0 | 2023-09-16 |
N-3-(2-chloroacetyl)phenylacetamide 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
N-3-(2-chloroacetyl)phenylacetamideに関する追加情報
N-3-(2-chloroacetyl)phenylacetamide: A Comprehensive Overview
N-3-(2-chloroacetyl)phenylacetamide, also known by its CAS number 792913-76-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a phenyl group substituted with an acetamide moiety at the 3-position, further modified by a 2-chloroacetyl substituent. This combination of functional groups imparts distinctive chemical and biological characteristics, making it a subject of extensive study.
The synthesis of N-3-(2-chloroacetyl)phenylacetamide involves a series of well-defined organic reactions. The process typically begins with the preparation of the phenylacetamide derivative, followed by the introduction of the 2-chloroacetyl group through acylation or substitution reactions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis to optimize reaction conditions, reducing production time and costs while enhancing yields.
Structurally, N-3-(2-chloroacetyl)phenylacetamide exhibits a planar aromatic system with electron-withdrawing groups that influence its reactivity and stability. The presence of the chloroacetyl group introduces both steric and electronic effects, which are critical in determining the compound's interactions with biological targets. Computational studies using molecular docking and quantum mechanics have provided insights into its binding affinities with various proteins, highlighting its potential as a lead compound in drug discovery.
Recent studies have focused on the pharmacological properties of N-3-(2-chloroacetyl)phenylacetamide, particularly its anti-inflammatory and antioxidant activities. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and scavenge free radicals, suggesting its potential application in treating conditions such as arthritis and neurodegenerative diseases. Additionally, preclinical trials have shown promising results in reducing oxidative stress in cellular models, further underscoring its therapeutic potential.
The compound's solubility and bioavailability are critical factors influencing its pharmacokinetics. Researchers have investigated various strategies to enhance these properties, including the incorporation of hydrophilic groups or the formation of prodrugs. These modifications aim to improve the compound's absorption and distribution within the body, thereby increasing its efficacy as a therapeutic agent.
In terms of industrial applications, N-3-(2-chloroacetyl)phenylacetamide has been explored as a precursor for more complex molecules in pharmaceutical chemistry. Its versatility as an intermediate allows for further functionalization to create derivatives with enhanced biological activity or specificity. For instance, recent work has focused on modifying the chloroacetyl group to develop analogs with improved selectivity for specific molecular targets.
The environmental impact of N-3-(2-chloroacetyl)phenylacetamide has also been a topic of interest. Studies assessing its biodegradability and toxicity have provided valuable information for risk assessment and regulatory compliance. Efforts are underway to develop sustainable methods for its production and disposal, aligning with global initiatives for green chemistry.
In conclusion, N-3-(2-chloroacetyl)phenylacetamide (CAS No 792913-76-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure, coupled with advancements in synthetic methods and pharmacological studies, positions it as a promising candidate for future therapeutic interventions. Continued research into its properties will undoubtedly yield further insights into its applications and optimize its use in various industries.
792913-76-9 (N-3-(2-chloroacetyl)phenylacetamide) 関連製品
- 9028-79-9(Galactose oxidase)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)
- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)
- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)
- 2229548-93-8(N-{4-1-(aminooxy)-2-methylpropan-2-ylphenyl}acetamide)
- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)
- 1190020-48-4(1-Naphthaldehyde-d7)
- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)
- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)